Product packaging for alpha-(Fluoromethyl)tryptophan(Cat. No.:CAS No. 73804-81-6)

alpha-(Fluoromethyl)tryptophan

Cat. No.: B1221744
CAS No.: 73804-81-6
M. Wt: 236.24 g/mol
InChI Key: BZEQVHKJCVLJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-(Fluoromethyl)tryptophan is a specialized, research-grade amino acid analogue known primarily as a potent, enzyme-activated irreversible inhibitor. Its core research value lies in its function as a "suicide substrate" for pyridoxal phosphate-dependent enzymes, specifically targeting decarboxylases. The (S)-enantiomer, alpha-(S)-(fluoromethyl)tryptophan, acts as an irreversible inhibitor of tryptophan decarboxylase (TDC), effectively blocking the biosynthesis of tryptamine and serotonin in biological systems . This mechanism has been instrumental in probing the role of tryptophan-derived secondary metabolism in plant defense responses against fungal pathogens . Beyond its application in plant biology, this compound and its derivatives are valuable tools in neurochemical and cancer research. The fluoromethyl group is a key structural feature that enables mechanism-based enzyme inactivation. Researchers also utilize this compound as a precursor for developing radiolabeled probes for positron emission tomography (PET) to study processes like serotonin synthesis and the activity of indoleamine 2,3-dioxygenase (IDO1) in the context of cancer immunotherapy and neurological disorders . This compound is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13FN2O2 B1221744 alpha-(Fluoromethyl)tryptophan CAS No. 73804-81-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73804-81-6

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H13FN2O2/c13-7-12(14,11(16)17)5-8-6-15-10-4-2-1-3-9(8)10/h1-4,6,15H,5,7,14H2,(H,16,17)

InChI Key

BZEQVHKJCVLJMC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CF)(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CF)(C(=O)O)N

Synonyms

alpha-(fluoromethyl)tryptophan
alpha-(fluoromethyl)tryptophan, (D)-isomer
FMTrp

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Alpha Fluoromethyl Tryptophan

Enantiospecific Synthesis of alpha-(Fluoromethyl)tryptophan Isomers

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure isomers is of paramount importance. Both classical resolution and modern asymmetric synthesis have been successfully applied to achieve this goal.

Classical Resolution Techniques for Enantiomeric Purity

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method involves the use of a chiral resolving agent to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like fractional crystallization or chromatography. mdpi.comgoogle.com

One common approach involves the formation of diastereomeric salts by reacting the racemic amino acid with a chiral acid or base. mdpi.com These salts can then be separated based on differences in solubility. Another strategy is the formation of diastereomeric esters using an optically active alcohol, such as menthol. google.com The resulting diastereomeric esters can be separated by chromatography on a support like silica (B1680970) or alumina. google.com After separation, the desired enantiomer is liberated from the purified diastereomer through a chemical conversion, such as hydrolysis. google.com While effective, classical resolution can sometimes be less efficient and may not always provide the highest enantiomeric purity compared to modern asymmetric methods. nih.gov

Asymmetric Synthesis Approaches for this compound

Asymmetric synthesis aims to directly produce a single enantiomer, offering a more efficient route to optically pure compounds. Several strategies have been developed for the asymmetric synthesis of α-fluoroalkyl-α-amino acids, including this compound. nih.govmdpi.com

A notable enantiospecific synthesis of both (S)- and (R)-alpha-(fluoromethyl)tryptophan has been reported, achieving greater than 97% enantiomeric purity. nih.gov This method is based on the face-selective alkylation of cyclic tryptophan tautomers. nih.gov Another powerful approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. mdpi.com For instance, Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral auxiliary have been widely used for the asymmetric synthesis of various amino acids. mdpi.comresearchgate.netacs.org

Catalytic asymmetric methods represent a highly desirable approach due to their efficiency. These methods employ a chiral catalyst to control the stereochemistry of the reaction. Examples include catalytic asymmetric hydrogenation of α,β-dehydro-amino acids and enantioselective alkylations. rsc.org Organocatalysis has also emerged as a powerful tool, with reactions like the enantioselective Strecker reaction on ketimines being utilized to synthesize cyclic α-trifluoromethyl-α-amino acids. mdpi.com

ApproachKey FeaturesExample Application
Classical Resolution Separation of diastereomers formed from a racemic mixture.Fractional crystallization of diastereomeric salts. mdpi.comgoogle.com
Asymmetric Synthesis Direct synthesis of a single enantiomer.Face-selective alkylation of cyclic tryptophan tautomers. nih.gov
Chiral Auxiliaries Temporary use of a chiral molecule to control stereochemistry.Alkylation of Ni(II) complexes of glycine Schiff bases. mdpi.comresearchgate.netacs.org
Catalytic Asymmetric Synthesis Use of a chiral catalyst to induce enantioselectivity.Asymmetric hydrogenation of α,β-dehydro-amino acids. rsc.org

Precursor Synthesis for Isotopic Labeling

Isotopically labeled this compound is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of suitable precursors is the first and most critical step in the radiosynthesis of these tracers.

Development of Precursors for Fluorine-18 (B77423) Labeling

Fluorine-18 is a widely used radionuclide for PET due to its favorable half-life of approximately 110 minutes. nih.govacs.org The synthesis of [¹⁸F]this compound and its analogs often involves the preparation of precursors that can be readily fluorinated in the final step of the synthesis.

A common strategy is the use of boronic acid or boronic ester (like BPin) precursors. thno.orgnih.gov These precursors can undergo copper-mediated radiofluorination with [¹⁸F]fluoride. thno.orgnih.govnih.gov For instance, 5-BPin-AMT has been synthesized as a precursor for [¹⁸F]5-fluoro-α-methyl-L-tryptophan. nih.gov The synthesis of these boronate precursors can be achieved through methods like Miyaura borylation of halogenated tryptophan derivatives. nih.gov

Another approach involves the use of precursors with good leaving groups for nucleophilic substitution with [¹⁸F]fluoride. For example, tosylates have been used, such as in the reaction of [¹⁸F]fluoromethyl tosylate with a protected tryptophan derivative. researchgate.net The development of precursors like [¹⁸F]fluoroiodomethane, which can be synthesized from diiodomethane (B129776) and [¹⁸F]fluoride, provides a versatile reagent for the [¹⁸F]fluoromethylation of various molecules. capes.gov.br

Synthetic Routes for Other Isotopic Labeling (e.g., Carbon-11)

Carbon-11 is another important positron-emitting radionuclide, although its shorter half-life of about 20.4 minutes presents synthetic challenges. nih.gov The most common method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov These reagents are typically produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov

The synthesis of α-[¹¹C]methyl-L-tryptophan ([¹¹C]-AMT), an important analog, has been developed for PET studies. nih.gov While specific synthetic routes for [¹¹C]this compound are less commonly detailed, the general principles of ¹¹C-chemistry would apply. This would likely involve the synthesis of a suitable precursor that can be methylated with a [¹¹C]methylating agent in the final step. The development of new ¹¹C-labeling reagents, such as [¹¹C]fluoroform, could also open new avenues for the synthesis of such tracers. nih.gov

Structural Modifications and Analog Development for Research Purposes

The structural modification of this compound and the development of its analogs are driven by the need to create compounds with improved properties for specific research applications. These modifications can be aimed at enhancing biological activity, improving pharmacokinetic properties, or introducing new functionalities. nih.govrsc.org

One area of focus has been the synthesis of analogs with modifications on the indole (B1671886) ring. For example, the synthesis of alpha-(S)-(fluoromethyl)-5-hydroxytryptophan has been reported. nih.gov The introduction of a hydroxyl group at the 5-position can significantly alter the compound's interaction with biological targets. nih.gov

Another strategy involves the development of fluorescent analogs of tryptophan. rsc.org By modifying the indole side chain, for instance by incorporating chromophores like BODIPY, researchers can create fluorescent probes for optical imaging. rsc.org The design of carbazole-derived α-amino acids has also been explored to create structural mimics of tryptophan with enhanced fluorescent properties. rsc.org

Biochemical Mechanisms of Action and Enzymatic Interactions of Alpha Fluoromethyl Tryptophan

Inhibition Kinetics of Tryptophan Hydroxylase (TPH) by alpha-(Fluoromethyl)tryptophan

This compound acts as an inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis. nih.govscbt.com The nature and specifics of this inhibition have been a subject of scientific investigation.

Interaction with Tryptophan Hydroxylase Isoforms (TPH1, TPH2)

The enzyme Tryptophan Hydroxylase exists in two isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system. scbt.comnih.gov This distribution is crucial for the differential regulation of serotonin in the brain versus the periphery. nih.gov

Research indicates that this compound interacts with these isoforms. Specifically, the (S)-enantiomer of this compound was evaluated as a substrate for P815 tryptophan hydroxylase, which is a source of the TPH1 isoform. nih.govnih.gov The study determined an apparent Michaelis constant (Km) of 4.31 ± 1.07 mM for the (S)-enantiomer. nih.gov In contrast, the (R)-enantiomer did not act as a substrate for this enzyme. nih.gov

It is important to note the structural similarities and differences between the isoforms. The catalytic domains of TPH1 and TPH2 are highly homologous, while the regulatory domains show more divergence. biorxiv.org This divergence presents an opportunity for the development of isoform-selective inhibitors. biorxiv.org

Characterization of Reversibility and Irreversibility of TPH Inhibition

The interaction of this compound with TPH appears to be complex. While alpha-fluoromethyl amino acids are generally known as enzyme-activated irreversible inhibitors of decarboxylases, their interaction with hydroxylases like TPH can differ. nih.gov

In the case of TPH, (S)-alpha-(fluoromethyl)tryptophan acts as a substrate, suggesting a reversible binding to the active site. nih.gov The study reporting a Km value for the (S)-enantiomer implies a reversible interaction, characteristic of substrates, rather than irreversible inhibition where the enzyme is permanently inactivated. nih.gov The (R)-enantiomer, being inactive as a substrate, does not appear to interact productively with the enzyme. nih.gov

Competitive versus Non-Competitive Inhibition Mechanisms

Inhibitors of TPH can act through different mechanisms, including competitive and non-competitive inhibition. scbt.com Competitive inhibitors typically resemble the substrate and bind to the active site, preventing the natural substrate from binding. nih.govscbt.com Non-competitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its activity. scbt.com

Studies on compounds structurally related to this compound have shown that they can act as competitive inhibitors of TPH. nih.gov These inhibitors occupy the tryptophan binding pocket of the enzyme. nih.gov Given that (S)-alpha-(fluoromethyl)tryptophan acts as a substrate for TPH, its inhibitory action would be competitive in nature, as it directly competes with the natural substrate, L-tryptophan, for binding to the enzyme's active site. nih.gov

Interaction with Aromatic L-Amino Acid Decarboxylase (AADC)

This compound analogues are potent inhibitors of Aromatic L-Amino Acid Decarboxylase (AADC), the second enzyme in the serotonin synthesis pathway which converts 5-hydroxytryptophan (B29612) to serotonin. nih.govwikipedia.org

Enzyme-Activated Irreversible Inhibition of AADC

Alpha-fluoromethyl amino acids are well-established as enzyme-activated irreversible inhibitors of amino acid decarboxylases. nih.gov This mechanism involves the formation of a Schiff base with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site. acs.org Following enzyme-mediated decarboxylation, fluoride (B91410) ion is eliminated, generating an electrophilic species that covalently binds to a nucleophilic residue in or near the active site, leading to irreversible inactivation of the enzyme. acs.org

A study focusing on the 5-hydroxy analogue, (S)-alpha-(fluoromethyl)-5-hydroxytryptophan, demonstrated this type of inhibition. It was found to be an enzyme-activated irreversible inhibitor of murine liver AADC with an inhibition constant (KI) of 24.3 ± 3.01 μM and a rate of inactivation (k2) of 2.26 ± 0.44 min-1. nih.gov The (R)-enantiomer, however, did not inhibit AADC. nih.gov

Substrate Profile for AADC

AADC has a broad substrate specificity, catalyzing the decarboxylation of several aromatic L-amino acids, including L-dopa, 5-hydroxy-L-tryptophan, L-phenylalanine, L-tyrosine, and L-tryptophan. wikipedia.org However, this compound itself is not a simple substrate but rather an inhibitor that undergoes processing by the enzyme to cause inactivation. nih.gov

The (S)-enantiomer of the related compound, alpha-(fluoromethyl)-5-hydroxytryptophan, acts as a substrate for the initial binding and catalytic steps of AADC, which ultimately leads to the irreversible inhibition of the enzyme. nih.gov The (R)-enantiomer shows no such interaction. nih.gov This stereospecificity highlights the precise structural requirements for binding to the AADC active site.

Compound Information Table

Compound NameAbbreviation
This compound-
(S)-alpha-(Fluoromethyl)tryptophan-
(R)-alpha-(Fluoromethyl)tryptophan-
(S)-alpha-(Fluoromethyl)-5-hydroxytryptophan-
(R)-alpha-(Fluoromethyl)-5-hydroxytryptophan-
TryptophanTrp
5-Hydroxytryptophan5-HTP
Serotonin5-HT
L-dopa-

Effects on Serotonin Biosynthesis Pathways at the Enzymatic Level

The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) from the essential amino acid L-tryptophan is a two-step enzymatic process. wikipedia.orgfrontiersin.org The first, rate-limiting step is the hydroxylation of tryptophan to 5-hydroxy-L-tryptophan (5-HTP), catalyzed by the enzyme tryptophan hydroxylase (TPH). frontiersin.org The second step is the decarboxylation of 5-HTP to serotonin, a reaction carried out by aromatic L-amino acid decarboxylase (AADC). wikipedia.orgnih.gov this compound is an analogue designed to strategically interfere with this pathway.

Research demonstrates that alpha-fluoromethyl amino acids can act as enzyme-activated irreversible inhibitors of amino acid decarboxylases. nih.govacs.org The interaction of this compound with the serotonin pathway is highly specific to its stereoisomers (enantiomers). nih.gov The (S)-enantiomer of this compound is recognized as a substrate by the first enzyme, TPH. nih.govacs.org TPH converts it to (S)-alpha-(fluoromethyl)-5-hydroxytryptophan. nih.gov This newly formed product then acts as a potent, enzyme-activated irreversible inhibitor of the second enzyme in the pathway, AADC. nih.govacs.org In contrast, the (R)-enantiomer of this compound is not a substrate for TPH, and its corresponding 5-hydroxy analogue does not inhibit AADC, highlighting the precise stereochemical requirements of these enzymes. nih.govacs.org

One study reported that while alpha-(mono- and difluoromethyl)-5-hydroxytryptophans are powerful irreversible inhibitors of AADC, only alpha-(monofluoromethyl)tryptophan affects serotonin levels in vivo, causing a small decrease. nih.gov This is attributed to alpha-(difluoromethyl)tryptophan being a very poor substrate for the initial activating enzyme, TPH. nih.gov

Table 1: Enantiospecific Interactions with Serotonin Biosynthesis Enzymes

This table summarizes the kinetic parameters for the interaction of the (S)-enantiomers of this compound and its 5-hydroxy analogue with the key enzymes in the serotonin pathway, based on data from studies with P815 tryptophan hydroxylase and murine liver AADC. nih.gov

CompoundEnzymeInteraction TypeKinetic Parameter (Value)
(S)-alpha-(Fluoromethyl)tryptophanTryptophan Hydroxylase (TPH)SubstrateApparent Km: 4.31 ± 1.07 mM
(S)-alpha-(Fluoromethyl)-5-hydroxytryptophanAromatic L-amino acid Decarboxylase (AADC)Irreversible InhibitorKI: 24.3 ± 3.01 µM
(S)-alpha-(Fluoromethyl)-5-hydroxytryptophanAromatic L-amino acid Decarboxylase (AADC)Irreversible Inhibitork2: 2.26 ± 0.44 min-1

Modulation of Serotonin Precursor Availability

This compound modulates the availability of serotonin precursors through a dual mechanism. Firstly, by acting as a substrate for TPH, (S)-alpha-(fluoromethyl)tryptophan directly competes with the natural substrate, L-tryptophan. nih.gov This competition can reduce the rate at which TPH converts L-tryptophan into 5-HTP, thereby diminishing the pool of the immediate precursor required for serotonin synthesis. The apparent Km value of 4.31 mM suggests it is a substrate, although other research has characterized related fluorinated tryptophans as poor substrates for TPH. nih.govnih.gov

Secondly, and more significantly, the downstream irreversible inhibition of AADC by the metabolite (S)-alpha-(fluoromethyl)-5-hydroxytryptophan creates a functional blockade. nih.govacs.org This prevents the conversion of any available 5-HTP—whether derived from natural L-tryptophan or other sources—into serotonin, effectively halting the final step of the biosynthetic pathway.

Downstream Biochemical Consequences of Enzyme Inhibition

As a direct result of the enzymatic block at the AADC step, an accumulation of the precursor 5-HTP is an expected biochemical outcome, as its primary conversion pathway is obstructed. A study investigating the effects of (S)-alpha-(fluoromethyl)tryptophan (S-αFMT) in rice leaves provides a parallel example. nih.gov In this system, S-αFMT acted as a suicide substrate for tryptophan decarboxylase, leading to a dose-dependent suppression in the accumulation of serotonin and its related downstream metabolites. nih.gov This illustrates the direct impact of inhibiting a key decarboxylase on the levels of its end-products. nih.gov

Other Potential Enzymatic and Transporter Interactions

Beyond its well-documented effects on the serotonin synthesis pathway, this compound has the potential to interact with other related enzymes and amino acid transporters.

In plant biology, serotonin is synthesized from tryptophan via a different pathway involving the enzyme tryptophan decarboxylase (TDC). nih.gov Research has shown that (S)-alpha-(fluoromethyl)tryptophan is an effective, time-dependent inhibitor of TDC extracted from rice leaves, acting as a suicide substrate. nih.gov This demonstrates that the compound can inhibit other, related amino acid decarboxylases, not just AADC.

Furthermore, given its structural similarity to tryptophan, it is plausible that this compound could interact with amino acid transporters. The related compound, alpha-methyltryptophan, has been identified as a blocker of the Na+/Cl−-coupled amino acid transporter SLC6A14 (ATB⁰,⁺). nih.govmedchemexpress.com This transporter is responsible for moving tryptophan and other neutral amino acids across cell membranes. nih.gov While direct studies on this compound are needed, the findings on its methylated counterpart suggest a potential interaction with SLC6A14 or other large neutral amino acid transporters.

Table 2: Compound Names

Preclinical Investigations and Biological System Studies of Alpha Fluoromethyl Tryptophan

In Vitro Studies of alpha-(Fluoromethyl)tryptophan Activity

In vitro research has been crucial in elucidating the fundamental interactions of this compound with enzymes of the serotonin (B10506) pathway. These studies have primarily utilized cell-free enzyme assays and various cell-based models to characterize its activity.

Cell-Based Assays for Tryptophan Hydroxylase and AADC Activity

The primary enzymes in the serotonin synthesis pathway are tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), and aromatic L-amino acid decarboxylase (AADC), which then converts 5-HTP to serotonin. wikipedia.org The investigation of this compound's effects on these enzymes has revealed stereospecific interactions.

Research by Zembower and colleagues in 1993 provided foundational insights into the enantiomeric specificity of this compound. nih.gov Their work demonstrated that the (S)-enantiomer of this compound acts as a substrate for tryptophan hydroxylase isolated from P815 cells, with an apparent Michaelis constant (Km) of 4.31 ± 1.07 mM. nih.gov In contrast, the (R)-enantiomer did not serve as a substrate for this enzyme. nih.gov

While direct cell-based assays examining the simultaneous effect of this compound on both TPH and AADC are not extensively reported, studies on the related compound, alpha-(S)-(fluoromethyl)-5-hydroxytryptophan, have shown it to be an enzyme-activated irreversible inhibitor of murine liver AADC. nih.gov This inhibition was characterized by a KI of 24.3 ± 3.01 µM and a k2 of 2.26 ± 0.44 min-1. nih.gov The (R)-enantiomer of this related compound showed no inhibitory activity towards AADC. nih.gov General cell-based assays, such as those using the rat mastocytoma cell line RBL2H3 which contains TPH1, have been developed to screen for inhibitors of serotonin synthesis. thno.org

Table 1: In Vitro Enzymatic Activity of this compound and a Related Analog

CompoundEnzymeSpecies/Cell LineActivityKinetic Parameters
(S)-alpha-(Fluoromethyl)tryptophanTryptophan HydroxylaseP815SubstrateKm: 4.31 ± 1.07 mM
(R)-alpha-(Fluoromethyl)tryptophanTryptophan HydroxylaseP815Not a substrate-
(S)-alpha-(Fluoromethyl)-5-hydroxytryptophanAromatic L-amino acid DecarboxylaseMurine LiverIrreversible InhibitorKI: 24.3 ± 3.01 µM, k2: 2.26 ± 0.44 min-1
(R)-alpha-(Fluoromethyl)-5-hydroxytryptophanAromatic L-amino acid DecarboxylaseMurine LiverNo inhibition-

Data sourced from Zembower et al., 1993. nih.gov

Organotypic Slice Culture Models for Neurotransmitter Metabolism Research

Organotypic slice cultures are valuable ex vivo models that maintain the three-dimensional architecture and cellular diversity of brain tissue, making them suitable for studying complex neurochemical processes. nih.govfrontiersin.orgplos.org These cultures have been successfully used to model various neurological conditions and to test the effects of therapeutic agents. frontiersin.orgplos.org However, a review of the available scientific literature reveals no specific studies that have utilized organotypic slice culture models to investigate the effects of this compound on neurotransmitter metabolism.

Subcellular Localization and Distribution Studies in Cell Systems

Understanding the subcellular localization of a compound is critical to elucidating its mechanism of action. Studies on fluorinated tryptophan analogs have often focused on their potential as PET imaging agents, which involves tracking their uptake and distribution in various tissues. mdpi.comnih.gov For instance, in vitro cell uptake assays with other fluorinated tryptophan derivatives have shown that they can be taken up by cancer cells via large neutral amino acid transporters (LAT). thno.orgnih.govsnmjournals.org However, specific studies detailing the subcellular localization and distribution of this compound within cellular compartments are not available in the current body of scientific literature.

In Vivo Studies in Animal Models

Pharmacokinetics and Biodistribution Analysis in Preclinical Species

Detailed pharmacokinetic and biodistribution data for this compound are limited. However, studies on structurally related fluorinated amino acids provide some insights into how such compounds might behave in vivo. For example, biodistribution studies of other 18F-labeled tryptophan analogs in mice have shown high uptake in the pancreas and kidneys, with varying degrees of brain penetration and in vivo stability. nih.gov Similarly, research on 18F-labeled phenylalanine analogs has also been conducted to assess their biodistribution for tumor imaging. nih.govsnmjournals.org These studies highlight the importance of the position of the fluorine atom and other structural modifications on the pharmacokinetic properties of amino acid analogs. mdpi.com It is important to note that these findings are on related but distinct molecules, and specific data for this compound is not currently available.

Table 2: General Biodistribution Trends of Related Fluorinated Amino Acid Analogs in Rodents

Compound ClassPreclinical SpeciesCommon Sites of High UptakeGeneral Clearance Route
18F-labeled Tryptophan AnalogsMicePancreas, KidneysUrinary
18F-labeled Phenylalanine AnalogsMice, RatsTumor tissues, Pancreas, KidneysUrinary

This table represents generalized findings from studies on various fluorinated amino acid analogs and not specifically this compound. nih.govnih.govsnmjournals.org

Biochemical Effects of this compound Administration in Animal Models

The in vivo biochemical effects of this compound are not extensively documented. However, a study on the closely related compound, alpha-(monofluoromethyl)tryptophan, indicated that it affects serotonin levels in vivo, causing a small decrease. mdpi.com In contrast, the difluoromethyl analog was found to be a very poor substrate for tryptophan hydroxylase and did not significantly impact serotonin levels. mdpi.com

Further context can be drawn from studies on other fluorinated tryptophan derivatives. For instance, the administration of 6-fluoro-DL-tryptophan to rats led to a transient depletion of brain serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA). wikipedia.org This effect suggests that fluorinated tryptophan analogs can indeed interfere with the serotonergic system in vivo. The mechanism of serotonin depletion by such compounds is thought to involve their metabolism into "false" neurotransmitters or their inhibitory effects on synthetic enzymes. nih.gov Studies involving acute tryptophan depletion in mice have shown a reduction in brain serotonin levels without affecting dopamine (B1211576) or norepinephrine (B1679862) concentrations, highlighting the specificity of this approach for the serotonergic system. nih.gov

While these findings provide a basis for hypothesizing the potential biochemical effects of this compound, direct experimental evidence from in vivo studies with this specific compound is necessary for a definitive understanding of its impact on neurotransmitter systems.

Methodological Considerations for In Vivo Animal Studies

In vivo animal studies involving this compound and its analogs require careful methodological consideration to ensure the reliability and comparability of findings. The choice of animal model is critical, with studies utilizing various species, including mice and rats, often of specific strains like Sprague-Dawley or the Flinders Sensitive Line (FSL) rat model of depression. researchgate.netgoogle.com The selection of the animal model often depends on the specific research question, such as investigating serotonergic dysfunction in depression or assessing the biodistribution of radiolabeled tracers. researchgate.net

A key aspect of these studies is the use of radiolabeled analogs, such as α-[11C]methyl-L-tryptophan ([11C]AMT) and 6-[18F]Fluoro-α-methyl-l-tryptophan ([18F]6-F-AMTr), for positron emission tomography (PET) imaging. nih.gov This non-invasive technique allows for the real-time assessment of tracer uptake and metabolism in the brain and other tissues. nih.govresearchgate.net Methodologies often involve a head-to-head comparison of different tracers to evaluate their kinetic profiles, brain radioactivity, and regional distribution. nih.gov

Kinetic modeling is a fundamental component of in vivo studies using these tracers. researchgate.net However, it is important to recognize the differences between tracers like α-methyl-L-tryptophan analogs and other metabolic tracers such as 2-deoxyglucose. researchgate.net For instance, the presence of a significant unmetabolized pool of the tracer in the brain and differences in transport across the blood-brain barrier must be accounted for in the models to accurately interpret the data. researchgate.net While these methods may not provide an absolute measure of serotonin synthesis, they can yield a "serotonin synthesis capacity" index, which is valuable for comparative studies. researchgate.net

Furthermore, in vitro enzymatic assays often complement in vivo findings. These assays are crucial for determining whether a given analog acts as a substrate for key enzymes in the tryptophan metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO1) or tryptophan hydroxylase (TPH). nih.govnih.gov This helps to elucidate the mechanism behind the observed in vivo uptake, distinguishing between transport-related phenomena and metabolic trapping. nih.gov For example, studies have shown that while some fluorinated analogs are taken up by the brain, they may not be substrates for IDO1 or TPH, suggesting their uptake is more related to transport mechanisms like the L-type amino acid transporter 1 (LAT1). nih.govresearchgate.net

The following table provides an overview of different tryptophan analogs and the methodologies used in their preclinical evaluation.

Tryptophan AnalogAnimal ModelKey Methodologies
α-[11C]methyl-L-tryptophan ([11C]AMT)Mice, Rats (including FSL)PET imaging, Kinetic modeling, Autoradiography
6-[18F]Fluoro-α-methyl-l-tryptophan ([18F]6-F-AMTr)MicePET imaging, Head-to-head comparison with [11C]AMT, In vitro enzymatic assays (IDO1, TPH)
alpha(S)-(fluoromethyl)tryptophanNot specified in detail for in vivoIn vitro evaluation as a substrate for tryptophan hydroxylase
alpha(S)-(fluoromethyl)-5-hydroxytryptophanNot specified in detail for in vivoIn vitro evaluation as an inhibitor of aromatic L-amino acid decarboxylase (AADC)

Application as a Biochemical Tool in Animal Physiology Research

This compound and its derivatives serve as valuable biochemical tools for investigating fundamental aspects of animal physiology, particularly concerning the serotonergic system and neurotransmitter metabolism.

Analogs of tryptophan, such as alpha-[14C]methyl-L-tryptophan (α-MTrp), are instrumental in studying the dynamics of the serotonergic system in various animal models of neurological and psychiatric conditions. researchgate.net A notable application is in the study of depression, using genetic models like the Flinders Sensitive Line (FSL) rats. researchgate.net

By employing α-MTrp autoradiography, researchers can quantify regional brain serotonin (5-HT) synthesis rates. researchgate.net Studies have revealed significant reductions in 5-HT synthesis in specific brain regions of FSL rats compared to control strains. researchgate.net These regions include the raphe nuclei, the primary site of 5-HT neuron cell bodies, and their projection areas such as the nucleus accumbens, frontal cortex, hippocampus, and amygdala. researchgate.net

These findings suggest that a diminished capacity for 5-HT synthesis in critical limbic and cortical circuits may be an underlying neurochemical factor contributing to the depressive-like phenotype observed in these animals. researchgate.net The use of these tryptophan analogs allows for a direct assessment of a key component of serotonergic neurotransmission—the synthesis of the neurotransmitter itself—providing insights that complement studies on receptor densities or neurotransmitter levels. researchgate.net Such investigations are crucial for understanding the pathophysiology of disorders where the serotonergic system is implicated and for evaluating the mechanisms of potential therapeutic interventions. researchgate.net

The table below summarizes findings from a study using α-MTrp in a rat model of depression.

Animal ModelBrain Regions with Reduced 5-HT SynthesisImplication
Flinders Sensitive Line (FSL) RatsRaphe nuclei, Nucleus accumbens, Cingulate and frontal cortex, Hippocampus, Amygdala, ThalamusReduced 5-HT synthesis may contribute to depressive features. researchgate.net

Alpha-fluoromethyl derivatives of tryptophan are pivotal in characterizing the enzymes and pathways involved in the synthesis and metabolism of serotonin. nih.govnih.gov These compounds are designed as mechanism-based inhibitors or specific substrates for the key enzymes in the serotonin biosynthetic pathway: tryptophan hydroxylase (TPH) and aromatic L-amino acid decarboxylase (AADC). nih.govnih.gov

The stereochemistry of these analogs is crucial for their interaction with these enzymes. For instance, the (S)-enantiomer of this compound acts as a substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, while the (R)-enantiomer does not. nih.gov Similarly, (S)-alpha-(fluoromethyl)-5-hydroxytryptophan is an enzyme-activated irreversible inhibitor of AADC, the enzyme that converts 5-hydroxytryptophan to serotonin, whereas its (R)-enantiomer is inactive. nih.gov

By using these specific enantiomers, researchers can selectively probe the function of each enzyme. For example, inhibiting AADC with (S)-alpha-(fluoromethyl)-5-hydroxytryptophan allows for the study of the consequences of blocking the final step of serotonin production. nih.gov

In vivo studies have shown that alpha-(monofluoromethyl)tryptophan can lead to a small decrease in serotonin levels, demonstrating its ability to interact with the metabolic pathway. nih.gov In contrast, alpha-(difluoromethyl)tryptophan is a poor substrate for tryptophan hydroxylase, highlighting how subtle changes in the chemical structure can dramatically alter biological activity. nih.gov

The use of radiolabeled analogs, particularly with positron emitters like Carbon-11 and Fluorine-18 (B77423), has further enhanced the ability to study these pathways non-invasively in living animals. nih.govresearchgate.net Tracers like α-[11C]methyl-L-tryptophan ([11C]AMT) are used with PET to measure serotonin synthesis capacity in the brain. researchgate.net However, it's also been discovered that tryptophan metabolism can be shunted down the kynurenine (B1673888) pathway, and tracers like [11C]AMT can also provide insights into this pathway's activity, which is relevant in various pathological states. researchgate.netthno.org

The following table details the interactions of specific this compound analogs with enzymes of the serotonin synthesis pathway.

CompoundEnantiomerTarget EnzymeInteraction
This compound(S)Tryptophan HydroxylaseSubstrate nih.gov
This compound(R)Tryptophan HydroxylaseNot a substrate nih.gov
alpha-(Fluoromethyl)-5-hydroxytryptophan(S)Aromatic L-amino acid Decarboxylase (AADC)Enzyme-activated irreversible inhibitor nih.gov
alpha-(Fluoromethyl)-5-hydroxytryptophan(R)Aromatic L-amino acid Decarboxylase (AADC)Not an inhibitor nih.gov
alpha-(Monofluoromethyl)tryptophanRacemic mixtureTryptophan Hydroxylase & AADC pathwayAffects serotonin levels in vivo nih.gov
alpha-(Difluoromethyl)tryptophanRacemic mixtureTryptophan HydroxylasePoor substrate nih.gov

Radiochemistry and Radiopharmaceutical Development of 18f Alpha Fluoromethyl Tryptophan and Analogs

Radiosynthesis of [¹⁸F]alpha-(Fluoromethyl)tryptophan and Related Tracers

The successful production of [¹⁸F]this compound ([¹⁸F]FMT) and its analogs for PET imaging hinges on efficient and reliable radiosynthesis methods. These processes involve the incorporation of the positron-emitting radionuclide ¹⁸F (half-life: 109.8 minutes) into a precursor molecule, followed by purification and formulation for use in preclinical studies.

Fluorination Strategies (e.g., Nucleophilic, Electrophilic, Metal-Catalyzed)

The introduction of the ¹⁸F atom into the tryptophan scaffold can be achieved through several chemical strategies, each with distinct advantages and challenges.

Nucleophilic Fluorination: This is the most common approach for producing ¹⁸F-labeled radiopharmaceuticals. ucla.edu It utilizes [¹⁸F]fluoride, typically produced as an aqueous solution from a cyclotron, which must be converted into a reactive, anhydrous form. dntb.gov.ua The process often involves trapping [¹⁸F]fluoride on an anion exchange resin, followed by elution and azeotropic drying with acetonitrile. dntb.gov.ua This "naked" fluoride (B91410) is a potent nucleophile capable of displacing a leaving group on a precursor molecule. ucla.edu For tryptophan analogs, this can involve direct alkylation using agents like [¹⁸F]fluoroethyl tosylate. nih.gov However, direct fluorination on an electron-rich aromatic ring, such as the indole (B1671886) in tryptophan, is challenging with nucleophilic [¹⁸F]fluoride. thno.org Strategies to overcome this include the use of diaryliodonium salts or spirocyclic iodonium (B1229267) ylides as precursors, which facilitate regioselective ¹⁸F-fluorination. escholarship.org

Electrophilic Fluorination: This method uses electrophilic fluorinating agents like [¹⁸F]F₂ gas. thno.org While it can be used for direct fluorination of aromatic rings, it suffers from significant drawbacks, including the need for specialized handling equipment for the reactive [¹⁸F]F₂ gas. thno.orgnih.gov The reactions can be unselective, leading to a mixture of products and consequently lower radiochemical yields and purification difficulties. thno.org For instance, the direct electrophilic fluorination of d,l-m-tyrosine resulted in a mixture of 2-, 4-, and 6-[¹⁸F]FMT isomers. nih.gov

Metal-Catalyzed Fluorination: Copper-mediated radiofluorination has emerged as a powerful tool, particularly for labeling aromatic rings. dntb.gov.uanih.gov This strategy often employs boronate ester precursors (e.g., pinacolyl boronate) which react with a copper-[¹⁸F]fluoride complex to form the desired fluoroaromatic compound. dntb.gov.uathno.org This method has been successfully used for the synthesis of 5-[¹⁸F]F-α-methyl-L-tryptophan ([¹⁸F]-5-F-AMT) and other 4-, 5-, 6-, and 7-[¹⁸F]fluoro tryptophan derivatives. thno.org The conditions can be milder than traditional nucleophilic aromatic substitution, and the approach has been adapted for automated synthesis modules. dntb.gov.uanih.gov

Automation and Quality Control in Radiosynthesis for Research

For reproducible and safe production of radiotracers for research and potential clinical use, automated synthesis is crucial. researchgate.net

Automation: Several commercially available synthesis modules, such as the GE TRACERlab and AllinOne systems, have been adapted for the automated production of ¹⁸F-labeled tryptophan analogs and other radiopharmaceuticals. nih.govresearchgate.netuni-mainz.de Automation reduces synthesis time, minimizes radiation exposure to personnel, and ensures consistent radiochemical yields and purity. researchgate.netuni-mainz.de For example, the automated synthesis of deuterated [¹⁸F]FMT was achieved in 50 minutes with decay-corrected radiochemical yields averaging 47%. uni-mainz.de Similarly, 6-l-[¹⁸F]FMT has been produced using a modified TRACERlab FX C Pro module, originally designed for ¹¹C-labeling, demonstrating the flexibility of these platforms. nih.gov These automated procedures typically include steps for [¹⁸F]fluoride processing, the labeling reaction, purification, and final formulation, often integrated into a single cassette-based system. rsc.org

Quality Control: Rigorous quality control (QC) is essential to ensure the identity, purity, and suitability of the radiotracer for injection. Standard QC tests include:

Radionuclidic Identity: Confirming the radionuclide is ¹⁸F, typically by measuring its half-life. researchgate.net

Radiochemical Purity: Assessed using radio-High-Performance Liquid Chromatography (radio-HPLC) and/or radio-Thin Layer Chromatography (radio-TLC) to separate the desired product from impurities and unreacted precursors. uni-mainz.deresearchgate.net Radiochemical purity for these tracers is typically required to be >95-98%. nih.govuni-mainz.denih.gov

Enantiomeric Purity: For chiral molecules like tryptophan analogs, determining the enantiomeric excess is critical, as different stereoisomers can have vastly different biological activities. researchgate.net This is typically performed using chiral HPLC. researchgate.net

Molar Activity: This measures the amount of radioactivity per mole of the compound (GBq/µmol) and is important for receptor-based imaging studies. researchgate.netresearchgate.net

Residual Solvents and Catalysts: Analysis, often by Gas Chromatography (GC) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to ensure that levels of organic solvents or metal catalysts (e.g., copper) are below acceptable safety limits. researchgate.netmdpi.com

Purification and Formulation for Preclinical Imaging Applications

After the labeling reaction, the crude product mixture must be purified to remove unreacted [¹⁸F]fluoride, precursors, and reaction byproducts.

Purification: The most common method for purification is semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This technique allows for the separation of the desired radiolabeled compound with high purity. nih.gov Following HPLC, the collected fraction containing the product is typically subjected to Solid-Phase Extraction (SPE) using cartridges (e.g., C18) to remove the HPLC solvents and concentrate the tracer. rsc.org Cartridge-based purification alone is sometimes sufficient and offers a simpler and faster alternative to HPLC, which is advantageous for automation. rsc.org

Formulation: The final step is to formulate the purified radiotracer in a biocompatible, injectable solution, typically a sterile saline solution, sometimes containing a small percentage of ethanol. The formulation is passed through a sterile filter (0.22 µm) into a sterile vial, rendering it ready for preclinical injection. researchgate.net The use of a biocompatible mobile phase for HPLC can simplify the final formulation process. rsc.org

Preclinical Evaluation of [¹⁸F]this compound Analogs as PET Tracers

Before a new PET tracer can be considered for human use, it must undergo extensive preclinical evaluation in cell cultures and animal models to characterize its biological behavior. nih.gov

Ex Vivo Biodistribution and Metabolite Analysis in Animal Tissues

Ex Vivo Biodistribution: These studies involve injecting the radiotracer into animal models (typically mice or rats) bearing tumors. nih.govnih.gov At various time points post-injection, the animals are euthanized, and tissues of interest (e.g., tumor, blood, muscle, brain, liver, kidneys) are harvested and weighed. The radioactivity in each tissue sample is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data provides a quantitative measure of tracer uptake and clearance from different organs, allowing for the calculation of tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood), which are critical indicators of imaging contrast. nih.govnih.gov For example, preclinical studies with L-3-[¹⁸F]-Fluoro-α-Methyl Tyrosine ([¹⁸F]FAMT) in rodents demonstrated favorable tumor-to-blood (>1.6) and tumor-to-muscle (>2.8) ratios. nih.gov

Tracer Tumor Model Time (p.i.) Tumor Uptake (%ID/g) Tumor/Muscle Ratio Tumor/Blood Ratio Reference
L-1-[¹⁸F]FETrpPC-3 (prostate)60 min7.5 ± 0.6-- nih.gov
L-1-[¹⁸F]FETrpH460 (lung)60 min9.0 ± 1.4-- nih.gov
L-1-[¹⁸F]FETrpA549 (lung)60 min4.5 ± 0.5-- nih.gov
L-[¹⁸F]T13B16F10 (melanoma)60 min9.58 ± 0.26-- nih.gov
L-[¹⁸F]FAMTRodent model120 min->2.8>1.6 nih.gov

Metabolite Analysis: It is important to determine whether the radioactivity detected in tissues represents the intact parent tracer or its radioactive metabolites. This is achieved by extracting tissues (e.g., tumor, plasma, brain) and analyzing the extracts using radio-HPLC. nih.gov For instance, radio-HPLC analysis of PC-3 prostate tumor extracts revealed that approximately 30% of L-1-[¹⁸F]FETrp was converted into a more polar radioactive metabolite, indicating in vivo catabolism. nih.gov Understanding the metabolic fate of a tracer is crucial for the accurate interpretation of PET images and for kinetic modeling of its biological activity.

In Vivo Imaging Characteristics in Animal Models (e.g., uptake, retention kinetics)

In Vivo Imaging: Small-animal PET scanners are used to acquire dynamic or static images of the tracer's distribution in living animal models over time. nih.govnih.gov This non-invasive technique allows for the visualization of tumor uptake and the assessment of tracer kinetics in real-time. researchgate.net For example, small-animal PET/CT imaging with L-1-[¹⁸F]FETrp successfully visualized various tumors, including prostate, lung, and glioma models, with high accumulation in the cancerous tissue. nih.gov

Uptake and Retention Kinetics: Dynamic PET imaging, where a series of images are taken over a period (e.g., 60-120 minutes), provides information on the rate of tracer uptake and clearance (retention kinetics). researchgate.net High and sustained uptake in the tumor relative to surrounding healthy tissue is a desirable characteristic for a tumor imaging agent. nih.gov Studies have shown that L-1-[¹⁸F]FETrp not only accumulates to a high degree in a wide range of tumors but can also cross the blood-brain barrier to visualize intracranial gliomas with a favorable tumor-to-brain ratio of 2.9. nih.gov The ability of some tracers, like [¹⁸F]FMT, to differentiate between tumor subtypes based on the level of uptake further highlights their potential clinical utility. fz-juelich.de However, imaging characteristics can vary significantly between analogs and even between species; for instance, both [¹⁸F]FDOPA and [¹⁸F]FMT failed to clearly visualize the striatum in mice, a key target in Parkinson's disease research, whereas they are effective in primates. nih.gov


Validation of PET Signal as a Measure of Enzyme Activity in Animal Models

The validation of the positron emission tomography (PET) signal from this compound and its analogs as a direct measure of enzyme activity in animal models is a critical step in their development as functional imaging agents. Research has primarily focused on the kynurenine (B1673888) pathway, which is implicated in various pathologies, including cancer. The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are key targets.

Several fluorine-18 (B77423) labeled tryptophan derivatives have shown promise for imaging IDO activity in preclinical studies. researchgate.netnih.gov For instance, L-1-[18F]fluoroethyl-tryptophan (L-1-[18F]FETrp) was specifically designed to target the overexpressed amino acid transporters and the altered IDO-mediated kynurenine pathway. nih.gov In vivo studies using mouse models of prostate cancer (PC-3) validated this targeting mechanism. Radio-high-performance liquid chromatography (HPLC) analysis of tumor extracts revealed that approximately 30% of the L-1-[18F]FETrp was converted into a highly polar radioactive metabolite, confirming its catabolism within the tumor. nih.gov This provides strong evidence that the PET signal reflects enzymatic processing of the tracer.

Systematic reviews have identified at least five distinct 18F-labeled tryptophan tracers as promising candidates for imaging IDO activity. researchgate.netnih.gov Among these, 1-(2-[18F]fluoroethyl)-L-tryptophan has been extensively evaluated and confirmed as a substrate for the IDO1 enzyme. researchgate.netresearchgate.net The uptake of its predecessor, α-[11C]methyl-L-tryptophan ([11C]AMT), has been shown to correlate with IDO1 expression in human brain tumors, providing a basis for the development of 18F-labeled alternatives. researchgate.net

However, not all analogs demonstrate this relationship. A head-to-head comparison in mice between [18F]6-F-AMTr (an 18F-labeled analog of [11C]AMT) and [11C]AMT itself found that while their kinetic profiles in the brain were similar, [18F]6-F-AMTr was not a substrate for IDO1 in vitro. nih.gov This suggests its uptake is more likely related to transport across the blood-brain barrier by the L-type amino acid transporter (LAT1) rather than metabolic trapping via the kynurenine pathway. nih.gov Some analogs have also been identified as substrates for TDO, though their utility was sometimes limited by in vivo defluorination. researchgate.netnih.gov These findings underscore the necessity of validating the biological basis of the PET signal for each new analog in relevant animal models to ensure it accurately reflects the targeted enzyme activity.

Tracer/AnalogTargeted EnzymeValidation Finding in Animal Models
L-1-[18F]Fluoroethyl-tryptophan (L-1-[18F]FETrp)Indoleamine 2,3-dioxygenase (IDO1)Confirmed as a substrate; ~30% converted to a metabolite in PC-3 prostate tumor extracts. nih.gov
1-(2-[18F]Fluoroethyl)-L-tryptophan ([18F]FETrp)Indoleamine 2,3-dioxygenase (IDO1)Identified as a promising tracer for imaging IDO activity. researchgate.net
[18F]6-F-AMTrIndoleamine 2,3-dioxygenase (IDO1)Found not to be a substrate for IDO1 in vitro; uptake attributed to LAT1 transport. nih.gov
Various AnalogsTryptophan 2,3-dioxygenase (TDO)Two radiotracers were identified as being metabolized by TDO, but showed in vivo defluorination. researchgate.netnih.gov

Methodological Aspects of PET Imaging with this compound Analogs in Animal Models

The methodological framework for PET imaging with this compound analogs in animal models is built upon established preclinical imaging techniques, tailored to the specific pharmacokinetic properties of these amino acid tracers. researchgate.netnih.gov Studies typically employ dedicated small animal PET scanners, often in combination with computed tomography (CT) for anatomical co-registration. researchgate.net The process involves dynamic image acquisition over a defined period following tracer injection, which allows for the quantitative analysis of tracer uptake and kinetics in various tissues, including tumors and organs like the pancreas, where tryptophan metabolism is high. researchgate.netnih.gov The ultimate goal of these methodologies is to generate reliable, quantitative data that can accurately reflect the underlying biological processes, such as amino acid transport and enzymatic metabolism. researchgate.net

Image Acquisition and Reconstruction Protocols for Preclinical PET

Preclinical PET image acquisition for studies involving this compound analogs is typically performed using dedicated small animal PET/CT scanners. researchgate.net Dynamic scanning is a common protocol, where data is acquired continuously over a period, often lasting up to 90 minutes, immediately following the intravenous injection of the radiotracer. researchgate.netnih.gov This approach captures the full kinetic profile of the tracer, from initial delivery to uptake and potential metabolic trapping or clearance.

The acquired data, often stored in "list mode," is then reconstructed into a series of images over time. A frequently used algorithm for this is the 2D or 3D ordered-subsets expectation maximization (OSEM) protocol. researchgate.net Post-reconstruction, images may be further processed. For brain imaging studies, a common step is to smooth the PET images using a 3D Gaussian filter to reduce noise. ugent.be Technological advancements, such as the development of total-body-length PET scanners with an extended axial field of view, offer improved scanner sensitivity, which can lead to higher quality images with less radioactive material. rsc.org

ParameterTypical ProtocolSource(s)
Scanner Dedicated small animal PET/CT researchgate.net
Acquisition Mode Dynamic, List Mode researchgate.net
Scan Duration 60-90 minutes post-injection (p.i.) researchgate.netnih.gov
Reconstruction 2D/3D Ordered-Subsets Expectation Maximization (OSEM) researchgate.net
Post-Processing 3D Gaussian filter for smoothing (e.g., for brain imaging) ugent.be

Quantitative Analysis Techniques for PET Data in Animal Studies

Once PET images are reconstructed, quantitative analysis is performed to measure tracer accumulation in specific regions of interest (ROIs), such as tumors and healthy organs. The most widely used semi-quantitative metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration in a tissue by the injected dose and the animal's body weight. nih.gov This allows for comparison of tracer uptake across different animals and studies. For instance, studies have compared the tumoral SUVs of different tryptophan analogs, such as [18F]FETrp and [11C]AMT, in xenograft tumor models. nih.gov

Another key quantitative technique is the calculation of uptake ratios, particularly the tumor-to-background or tumor-to-organ ratio. researchgate.net These ratios provide a measure of image contrast and the tracer's specificity for the target tissue. A study of L-1-[18F]FETrp in a mouse model of intracranial glioma reported a favorable tumor-to-brain ratio of 2.9. nih.gov Similarly, the tracer [18F]6-FEHTP showed a high tumor-to-background ratio in xenograft-bearing mice. researchgate.net For a more detailed mechanistic understanding, ex vivo analysis of tissue extracts using radio-HPLC can be performed to quantify the parent tracer and its radioactive metabolites, directly linking uptake to enzymatic activity. nih.gov This analysis is often correlated with the in vivo PET data.

Analysis TechniqueDescriptionExample Application
Standardized Uptake Value (SUV) Semi-quantitative measure of tracer uptake, normalized for injected dose and body weight.Comparing tumoral SUV of [18F]FETrp and [11C]AMT in brain tumor xenografts. nih.gov
Tumor-to-Background Ratio Ratio of tracer activity in the tumor versus a reference background tissue (e.g., muscle, contralateral brain).[18F]6-FEHTP demonstrated a high tumor/background ratio in xenograft mice. researchgate.net
Tumor-to-Organ Ratio Ratio of tracer activity in the tumor versus a specific organ.L-1-[18F]FETrp showed a tumor-to-brain ratio of 2.9 in a glioma model. nih.gov
Ex vivo Radio-HPLC High-performance liquid chromatography of tissue extracts to separate and quantify parent tracer and metabolites.Analysis of PC-3 tumor extracts to measure the conversion of L-1-[18F]FETrp to its metabolite. nih.gov

Kinetic Modeling Approaches for Tracer Uptake in Animal Organs

Kinetic modeling uses mathematical models to describe the time course of tracer concentration in tissue, as measured by dynamic PET, providing quantitative estimates of physiological parameters. nih.gov For amino acid tracers like this compound analogs, compartmental models are frequently employed. rsc.orgnih.gov These models represent tissues as a series of distinct compartments between which the tracer can move.

A common approach is the two-tissue compartment model, which is often beneficial for quantifying tracer uptake in tumors. rsc.org This model typically describes the movement of the tracer from plasma into the tissue (rate constant K1) and back out (k2), as well as the rate of its binding or metabolic trapping (k3) and subsequent release (k4). For simpler kinetics, a one-compartment model (with only K1 and k2) may be sufficient to describe the nutritive blood flow and tracer exchange in organs like the heart and liver. nih.gov

For tryptophan analogs developed to measure serotonin (B10506) synthesis, such as the parent compound α-[11C]methyl-L-tryptophan, kinetic analysis has been used to derive a unidirectional uptake rate constant, often termed a "K-complex". researchgate.net While not an absolute measure of synthesis, this K-complex serves as a reliable index of serotonin synthesis capacity. researchgate.net The application of these models requires a metabolite-corrected arterial input function, which represents the delivery of the unmetabolized tracer to the tissue via the blood. However, obtaining this input function can be challenging due to the rapid metabolism of some tracers. doi.org

Modeling ApproachDescriptionKey ParametersApplication Context
One-Compartment Model Models tissue as a single compartment with exchange to and from blood.K1 (uptake rate), k2 (clearance rate)Simulating nutritive blood flow in organs like the liver and lungs. nih.gov
Two-Tissue Compartment Model Models tissue as two compartments (e.g., free and metabolically trapped tracer).K1, k2, k3 (trapping rate), k4 (release rate)Quantifying uptake of tracers like [18F]FET in rat brain tumors. rsc.org
Graphical Analysis (e.g., Patlak Plot) A graphical method applied to dynamic data to estimate the net tracer influx rate.Ki (net influx rate)Used in total-body PET kinetic modeling studies. nih.gov
K-complex Derivation Uses a model analogous to the 2-deoxyglucose method to derive an index of metabolic activity.K-complex (unidirectional uptake rate constant)Used with α-[11C]methyl-L-tryptophan as an index of serotonin synthesis capacity. researchgate.net

Analytical Methodologies for the Detection and Quantification of Alpha Fluoromethyl Tryptophan

Chromatographic Techniques for alpha-(Fluoromethyl)tryptophan Analysis

Chromatographic methods are fundamental for the separation and quantification of this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. The method's versatility allows for various detection modes, enhancing its applicability.

For the analysis of tryptophan and its derivatives, including fluorinated analogs, HPLC is often coupled with ultraviolet (UV) or fluorescence detection. researchgate.net A typical HPLC system for amino acid analysis involves a C18 column, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase composition, flow rate, and column temperature are optimized to achieve efficient separation. For instance, in the analysis of tryptophan metabolites, an isocratic mobile phase can be employed with UV and fluorimetric detection in series. researchgate.net The retention time of this compound would be specific to the exact HPLC conditions used.

A study on the analysis of tryptophan in plasma utilized a C18 column with a mobile phase consisting of a buffer and an organic modifier. scielo.br The retention time for tryptophan was reported to be around 5.1 minutes under the specified conditions. scielo.br While this is for the parent compound, it provides a reference point for the analysis of its fluorinated derivatives. The purity of this compound can be assessed using HPLC, with some commercial sources reporting a purity of ≥98%. sigmaaldrich.com

The following table summarizes typical HPLC parameters used for tryptophan and its derivatives, which can be adapted for this compound analysis:

ParameterTypical Value/ConditionSource
Column C18 (e.g., Zorbax Eclipse XDB-C18, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient elution with buffer and organic modifier (e.g., acetonitrile) researchgate.netscielo.br
Detection UV (e.g., 220 nm, 254 nm), Fluorescence (e.g., Ex: 219 nm, Em: 360 nm) researchgate.net
Flow Rate ~1 mL/min scielo.brnih.gov
Purity Assessment ≥98% sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like amino acids, derivatization is a necessary step to increase their volatility and thermal stability. sigmaaldrich.com

In the context of tryptophan and its metabolites, GC-MS methods have been developed for their sensitive and concurrent determination in biological samples like rat brain. nih.gov Derivatization is a critical step; for example, silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to create volatile derivatives suitable for GC analysis. mdpi.comnih.gov The resulting derivatives are then separated on a capillary column and detected by a mass spectrometer, which provides both identification based on mass-to-charge ratio and quantification. plos.org

The GC-MS analysis of amino acid derivatives often involves specific temperature programs for the GC oven to ensure optimal separation. plos.org The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes. plos.org Studies have shown that GC-MS can achieve low limits of detection, reaching the nanomolar range for some tryptophan metabolites. nih.gov

Key aspects of GC-MS analysis for tryptophan-related compounds are outlined below:

ParameterTypical Condition/ReagentSource
Derivatization Silylation (e.g., with BSTFA or MTBSTFA) sigmaaldrich.commdpi.comnih.gov
Column Capillary column (e.g., ZB-5MS) plos.org
Carrier Gas Helium plos.org
Ionization Electron Impact (EI) plos.org
Detection Mass Spectrometry (full scan or SIM) nih.govplos.org

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules. For this compound, both ¹H NMR and ¹⁹F NMR are particularly informative.

¹H NMR provides information about the number and environment of hydrogen atoms in the molecule. For a related compound, α-fluoromethyl-DL-phenylalanine, characteristic signals were observed for the aromatic protons, the CH₂ group adjacent to the fluorine, and the α-proton. nih.gov Similar patterns would be expected for this compound, with specific chemical shifts for the indole (B1671886) ring protons.

¹⁹F NMR is highly sensitive to the local environment of the fluorine atom, making it an excellent probe for studying fluorinated compounds. springernature.com The chemical shift of the fluorine atom in the fluoromethyl group provides direct evidence of its presence and can be used to assess purity. uni-regensburg.deresearchgate.net The introduction of a fluorine atom can be used to study protein dynamics and interactions when fluorinated amino acids are incorporated into proteins. uni-regensburg.de

The following table provides expected NMR data based on related fluorinated amino acids:

NucleusExpected Chemical Shift Range (ppm)Information ProvidedSource
¹H Aromatic region (indole), Aliphatic region (side chain)Structural confirmation, proton environment nih.gov
¹⁹F Specific to the fluoromethyl groupPresence and environment of fluorine, purity uni-regensburg.deresearchgate.net
¹³C Aromatic and aliphatic carbonsCarbon skeleton confirmation researchgate.net

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and quantification. nih.gov

For this compound, electrospray ionization (ESI) is a common ionization technique. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to fragment this ion, providing structural information based on the resulting fragment ions. researchgate.net The fragmentation pattern of tryptophan and its methylated derivatives often involves the loss of the side chain. researchgate.net

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule, which further confirms its elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Key mass spectrometric data for this compound would include:

ParameterExpected Value/InformationSource
Molecular Weight 236.23 g/mol sigmaaldrich.com
Ionization Mode Electrospray Ionization (ESI) researchgate.net
Observed Ion [M+H]⁺ researchgate.net
Fragmentation Loss of side chain and other characteristic fragments researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Radiometric Detection and Quantification for Labeled Forms

Radiolabeled forms of this compound, particularly with isotopes like Fluorine-18 (B77423) (¹⁸F), are used in positron emission tomography (PET) imaging. nih.gov Radiometric detection methods are essential for quantifying the amount of radioactivity in these labeled compounds. revvity.com

The synthesis of radiolabeled compounds like 5-[¹⁸F]Fluoro-α-methyl-L-tryptophan involves introducing the ¹⁸F isotope into the molecule. nih.gov The radiochemical purity and yield of the final product are determined using techniques like radio-HPLC, where an HPLC system is coupled with a radiation detector. nih.gov This allows for the separation of the radiolabeled compound from non-radioactive precursors and byproducts, and the quantification of its radioactivity.

Liquid scintillation counting is another common method for quantifying radioactivity. revvity.com A sample of the radiolabeled compound is mixed with a scintillation cocktail, and the light emitted due to radioactive decay is measured by a liquid scintillation counter. This provides a highly sensitive measure of the total radioactivity in the sample.

The following table summarizes the techniques used for the radiometric analysis of labeled this compound:

TechniquePurposeKey FeaturesSource
Radio-HPLC Determination of radiochemical purity and yieldHPLC separation with in-line radiation detection nih.gov
Liquid Scintillation Counting Quantification of total radioactivityHigh sensitivity for beta and gamma emitters revvity.com
Positron Emission Tomography (PET) In vivo imaging and quantification of tracer uptakeNon-invasive imaging of biological processes nih.govnih.gov

Gamma Counting and Autoradiography in Preclinical Research

In preclinical research, particularly for in vivo studies, this compound analogs are often labeled with positron-emitting radionuclides like Fluorine-18 (¹⁸F). This allows for non-invasive imaging techniques such as Positron Emission Tomography (PET), as well as ex vivo analysis using gamma counting and autoradiography. nih.govfigshare.com

Gamma Counting is a quantitative method used to measure the amount of a gamma-emitting radionuclide in a sample. Following the administration of a radiolabeled compound to a research animal, tissues and organs can be harvested, weighed, and their radioactivity measured in a gamma counter. labshake.com This provides data on the biodistribution of the compound, revealing which tissues have the highest uptake. For instance, studies involving ¹⁸F-labeled tryptophan analogs use gamma counting to determine the percentage of the injected dose per gram of tissue (%ID/g) in various organs, which is crucial for evaluating the compound's potential as a PET tracer. snmjournals.org

Autoradiography offers a visual representation of the spatial distribution of a radiolabeled compound within tissue sections. After the animal is euthanized, thin sections of organs, particularly the brain, are exposed to a photographic film or a sensitive phosphor imaging plate. The radiation emitted from the labeled compound creates an image on the film, indicating the precise location of the compound's accumulation. In preclinical evaluations of ¹⁸F-labeled tryptophan derivatives, autoradiography has been used to visualize their uptake in specific brain regions. snmjournals.orgnih.gov For example, the distribution of 2-[¹⁸F]trifluoromethyl-L-tryptophan (2-[¹⁸F]CF3-L-Trp) was assessed in rat brains, showing high uptake in areas like the pineal gland and raphe nucleus. snmjournals.org

Detailed findings from autoradiography studies are presented in the table below:

CompoundAnimal ModelKey Findings from Autoradiography
2-[¹⁸F]CF3-L-Trp RatHighest uptake observed in the pineal gland (5.41% ID/g). High uptake also noted in the raphe nucleus (2.36% ID/g), mammillary body (2.05% ID/g), and hypothalamus (2.36% ID/g). snmjournals.org

These techniques are instrumental in the preclinical assessment of new PET tracers, providing essential information on their in vivo behavior and targeting capabilities. nih.gov

**6.3.2. Liquid Scintillation Counting for In Vitro and Ex Vivo Samples

Liquid Scintillation Counting (LSC) is a highly efficient laboratory method for quantifying radioactivity, particularly for low-energy beta-emitting isotopes such as Tritium (³H) and Carbon-14 (¹⁴C), which are commonly used to label drug candidates for in vitro and ex vivo studies. dundee.ac.ukrsc.org The technique involves dissolving the sample in a liquid scintillation cocktail. The radioactive particles emitted by the isotope excite the scintillator molecules in the cocktail, which then emit photons of light. These light flashes are detected and counted by a photomultiplier tube, with the number of flashes being proportional to the amount of radioactivity in the sample. frtr.govwikipedia.org

LSC is the preferred method for a variety of sample types encountered in preclinical research, including:

In Vitro Samples: In cell-based assays, LSC can be used to quantify the uptake of a radiolabeled compound like this compound into cells or to measure its binding affinity to receptors or enzymes. researchgate.net

Ex Vivo Samples: For samples obtained from animal studies, such as plasma, urine, or homogenized tissues, LSC provides a means to accurately measure the concentration of the radiolabeled compound and its metabolites. core.ac.uk

The primary advantage of LSC is its high counting efficiency, which can reach up to 95% for ¹⁴C and around 50% for the lower-energy ³H. dundee.ac.uk This sensitivity is critical for detecting the low concentrations of compounds often found in biological samples. rsc.org The process generally involves placing the sample in a vial with the scintillation fluid, and modern counters can automatically correct for quenching (reduction in light output due to sample properties) to provide an accurate measure of the absolute activity. dundee.ac.uk

IsotopeTypical Counting EfficiencyApplication
Carbon-14 (¹⁴C) Up to 95%Used for labeling small molecules to study metabolism, biotransformation, and pharmacokinetics. dundee.ac.ukrsc.org
Tritium (³H) Up to 50%Critical for high molar activity labeling in ligand binding affinity studies and in vivo biodistribution imaging via autoradiography. dundee.ac.ukrsc.org

Bioanalytical Method Development for Preclinical Biological Matrices

The development of robust bioanalytical methods is essential for the quantitative determination of this compound and its metabolites in complex preclinical biological matrices such as blood, plasma, and tissue homogenates. researchgate.net These methods must be highly sensitive and specific to accurately measure the low concentrations of the analyte and distinguish it from endogenous compounds. helsinki.fi

The current standard for such analyses is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . diva-portal.org This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitive and selective detection of tandem mass spectrometry.

The development and validation of an LC-MS/MS method for a compound like this compound involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. scispace.com A common approach is protein precipitation, followed by centrifugation to isolate the analyte in the supernatant. diva-portal.org

Chromatographic Separation: A suitable HPLC column (e.g., a C18 reverse-phase column) and mobile phase are selected to achieve good separation of the analyte from other components in the sample extract. researchgate.net

Mass Spectrometric Detection: The mass spectrometer is tuned to detect the specific parent ion of the analyte and its characteristic fragment ions. This process, known as multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM), provides high specificity and sensitivity. diva-portal.org

Method Validation: The method is rigorously validated to ensure its accuracy, precision, selectivity, sensitivity (limit of quantification), and stability under various conditions, adhering to regulatory guidelines. researchgate.net

A study developing a method for tryptophan and its metabolites in human and murine plasma and adipose tissue utilized UHPLC coupled to a high-resolution mass spectrometer (Orbitrap). diva-portal.org The method demonstrated low limits of quantification (1 to 200 ng/mL) and acceptable precision and accuracy for most analytes, showcasing the capability of modern LC-MS/MS platforms for complex bioanalysis. diva-portal.org

The table below summarizes key parameters for a bioanalytical method developed for tryptophan and related compounds, which would be analogous to a method for this compound. diva-portal.org

ParameterDetailSignificance
Analytical Technique Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)Provides high sensitivity, specificity, and throughput for quantifying analytes in complex biological samples. diva-portal.org
Sample Preparation Protein PrecipitationA straightforward and effective method for removing proteins that can interfere with the analysis. diva-portal.org
Ionization Mode Electrospray Ionization (ESI)A soft ionization technique suitable for polar molecules like amino acids and their derivatives. diva-portal.org
Detection Mode Parallel Reaction Monitoring (PRM)Offers high-resolution and accurate mass detection, ensuring specificity for the target analyte. diva-portal.org
Limit of Quantification (LOQ) 1–200 ng/mLDemonstrates the high sensitivity of the method, capable of measuring low physiological or pharmacological concentrations. diva-portal.org
Precision & Accuracy Coefficient of Variation (CV) < 15% for most analytesEnsures the reliability and reproducibility of the data generated by the method. diva-portal.org

This type of validated bioanalytical method is fundamental for pharmacokinetic and metabolic studies during the preclinical development of new chemical entities like this compound. researchgate.net

Theoretical and Computational Studies of Alpha Fluoromethyl Tryptophan

Molecular Docking and Ligand-Protein Interaction Studies

Computational modeling techniques, particularly molecular docking, have been instrumental in elucidating the potential binding modes and interactions of alpha-(Fluoromethyl)tryptophan with various protein targets.

Modeling Binding to Tryptophan Hydroxylase Active Site

While a specific molecular docking study of this compound directly with the tryptophan hydroxylase (TPH) active site is not extensively detailed in the available literature, its interaction has been characterized experimentally. The (S)-enantiomer of this compound has been identified as a substrate for P815 tryptophan hydroxylase, exhibiting an apparent Michaelis-Menten constant (Km) of 4.31 ± 1.07 mM. studylib.net This finding indicates a direct interaction and binding within the catalytic site of the enzyme. The (R)-enantiomer, however, did not act as a substrate for this enzyme, highlighting the stereospecificity of the interaction. studylib.net

To understand the potential binding orientation, insights can be drawn from structural models of TPH and docking studies of other ligands. Homology models of human TPH have been constructed based on the crystal structures of related aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). nih.gov These models provide a structural framework for the active site, which is known to contain a non-heme iron (II) atom essential for catalysis. nih.gov It is within this catalytic pocket that this compound is expected to bind, positioning its indole (B1671886) ring and amino acid backbone for hydroxylation. The precise interactions would likely involve hydrogen bonding with key residues and coordination with the iron cofactor, similar to the binding of the natural substrate, L-tryptophan.

Further clues to the binding mode can be extrapolated from studies on other enzymes. For instance, the crystal structure of a bacterial tryptophan decarboxylase from Ruminococcus gnavus has been solved in complex with (S)-α-fluoromethyltryptophan. nih.gov In this structure, the inhibitor is shown to form a covalent adduct with the pyridoxal-5'-phosphate (PLP) cofactor in the active site. nih.gov Although TPH is not a PLP-dependent enzyme, this study demonstrates the ability of the fluoromethylated tryptophan analog to fit within an amino acid binding pocket and interact with catalytically important groups. nih.gov

Prediction of Interactions with Other Biomolecules

Computational methods can also be employed to predict the interactions of this compound with other biomolecules beyond its primary target. While specific computational screening results for this compound are not widely published, its known biological activities suggest interactions with other enzymes in the serotonin (B10506) pathway. For example, the 5-hydroxy derivative of alpha-(S)-(fluoromethyl)tryptophan is a potent enzyme-activated irreversible inhibitor of aromatic L-amino acid decarboxylase (AADC). studylib.net Computational docking could be used to model the binding of this analog within the AADC active site to understand the molecular basis of its inhibitory activity.

Furthermore, the general principles of molecular recognition suggest that the fluoromethyl group can influence interactions through steric and electronic effects. The introduction of fluorine can alter the local electrostatic potential and create opportunities for non-covalent interactions, such as halogen bonds, which could be explored computationally to predict binding to a range of biological macromolecules. researchgate.net

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound at the electronic level. pmf.unsa.baresearchgate.netresearchgate.netrsc.orgnih.gov

Conformational Preferences and Stereochemical Properties

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity. Quantum chemical calculations can be used to determine the relative energies of different conformers and predict the most stable geometries. rsc.orgnumberanalytics.comnih.govchemrxiv.org For the parent molecule, L-tryptophan, numerous theoretical studies have identified multiple stable conformers arising from the rotation around the Cα-Cβ and Cβ-Cγ bonds of the side chain, as well as the orientation of the carboxyl and amino groups. capes.gov.br

The introduction of a fluoromethyl group at the alpha-carbon is expected to introduce additional conformational constraints. The size and electronegativity of the fluoromethyl group will influence the rotational barriers around the adjacent single bonds, potentially favoring specific side-chain rotamers. Computational conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify low-energy conformers. This information is crucial for understanding how the molecule presents itself for binding to a protein active site. numberanalytics.com

Electronic Structure and Reactivity Predictions

Quantum chemical calculations provide detailed information about the electronic structure of this compound, which governs its reactivity. pmf.unsa.baresearchgate.netresearchgate.netrsc.orgnih.gov Key electronic properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential.

The highly electronegative fluorine atom in the fluoromethyl group significantly influences the electronic properties. It can withdraw electron density from the surrounding atoms, a phenomenon known as the inductive effect. This can affect the acidity of the carboxylic acid group and the basicity of the amino group. DFT calculations can quantify these effects and predict how they might alter the ionization state of the molecule at physiological pH. pmf.unsa.ba

The HOMO and LUMO energies are important for predicting the chemical reactivity of a molecule. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater propensity to donate electrons in a reaction. pmf.unsa.ba For this compound, these parameters would be crucial in understanding its role as a substrate for tryptophan hydroxylase and the mechanism of action of its derivatives as enzyme inhibitors.

Computational Approaches for Enzyme-Inhibitor Design Principles

The development of this compound and its analogs as enzyme inhibitors can be guided by a variety of computational design strategies. nih.govresearchgate.netresearchgate.net These approaches aim to optimize the binding affinity and selectivity of a ligand for its target enzyme.

Structure-based drug design (SBDD) is a powerful paradigm that relies on the three-dimensional structure of the target protein. researchgate.net Although a high-resolution crystal structure of human tryptophan hydroxylase with a bound ligand is not always available, homology models can serve as a starting point. nih.gov Using such a model, medicinal chemists can computationally dock virtual libraries of compounds, including derivatives of this compound, into the active site. The predicted binding poses and scores can then be used to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Another key computational approach is the analysis of quantitative structure-activity relationships (QSAR). nih.govresearchgate.net This method involves building a mathematical model that correlates the chemical structures of a series of compounds with their biological activities. For a series of this compound analogs, QSAR models could be developed to predict their inhibitory potency against enzymes like AADC based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. researchgate.net

Furthermore, computational methods can be used to explore the concept of "suicide inhibition," where an inhibitor is converted by the target enzyme into a reactive species that irreversibly inactivates the enzyme. nih.gov The design of such inhibitors based on the this compound scaffold would involve quantum mechanical calculations to model the enzymatic reaction and the subsequent covalent bond formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for alpha-(fluoromethyl)tryptophan, and how do they differ in yield and scalability?

  • Methodological Answer : this compound is synthesized via enzymatic or chemical methods. Enzymatic approaches using TrpB biocatalysts (e.g., halogenase enzymes) enable site-specific fluorination, achieving moderate yields (40–60%) . Chemical synthesis via sulfonamide precursors (e.g., cyclosulfamidate labeling) offers higher radiochemical purity (>95%) for isotope-labeled variants . Scalability varies: enzymatic routes require optimized reaction conditions (pH 7.5–8.0, 37°C), while chemical methods demand stringent anhydrous environments. Comparative yield data should be analyzed using ANOVA with post-hoc Tukey tests to resolve variability between protocols .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy : To confirm fluoromethyl group positioning (δ~19F NMR: −200 to −220 ppm) and stereochemistry .
  • High-resolution mass spectrometry (HRMS) : For exact mass determination (C₁₂H₁₃FN₂O₂, calculated m/z 248.096) .
  • HPLC with chiral columns : To resolve enantiomers (e.g., [18F]9a vs. [18F]9b) using gradient elution (acetonitrile/water + 0.1% TFA) .
  • Cross-validate results with reference standards from peer-reviewed syntheses .

Q. What in vitro assays are suitable for assessing this compound uptake in tumor models?

  • Methodological Answer : Use competitive uptake assays with system-L amino acid transporters (e.g., LAT1/2). Key steps:

Culture glioblastoma cells (e.g., DBT murine model) in RPMI-1640 medium .

Co-incubate cells with α-(fluoromethyl)tryptophan and excess unlabeled tryptophan (10 mM) to quantify transporter-specific uptake .

Measure intracellular radioactivity via gamma counting (for ¹⁸F-labeled analogs) or fluorescence microscopy (if tagged) .

  • Normalize data to protein content (Bradford assay) and report as % uptake inhibition ± SEM .

Advanced Research Questions

Q. How do allosteric interactions in tryptophan synthase influence the functional role of this compound in substrate channeling?

  • Methodological Answer : Tryptophan synthase’s α- and β-subunits undergo conformational shifts regulated by ligand binding. Fluoromethyl substitution alters indole channeling kinetics:

  • Use stopped-flow spectroscopy to monitor β-site reaction rates (L-Ser → aminoacrylate) in the presence of α-(fluoromethyl)tryptophan .
  • Compare wild-type vs. mutant (e.g., βE109A) enzymes to isolate fluoromethyl effects on allosteric signaling .
  • X-ray crystallography (e.g., PDB 2CLE/2CLF) can map fluoromethyl-induced steric clashes in the α-site tunnel .
  • Statistical analysis: Fit kinetic data to the Monod-Wyman-Changeux model to quantify cooperativity changes .

Q. What experimental strategies resolve contradictions in reported thermostability data for fluorinated tryptophan analogs during enzymatic synthesis?

  • Methodological Answer : Discrepancies arise from enzyme variants (e.g., TMO vs. TrpB) and fluorination sites. To reconcile:

Perform differential scanning calorimetry (DSC) on enzyme-ligand complexes to measure Tm shifts .

Use Rosetta-based computational design to predict stabilizing mutations (e.g., TMO S58P) that enhance thermostability by 10–15°C .

Compare activity assays under thermal stress (e.g., 45°C, 30 min) with wild-type and engineered enzymes .

  • Apply multivariate regression to identify key variables (pH, ionic strength) affecting stability .

Q. How does this compound modulate IDO-mediated immune tolerance in cancer models, and what are the implications for experimental design?

  • Methodological Answer : IDO catalyzes tryptophan degradation, suppressing T-cell activity. Fluoromethyl analogs may compete with endogenous tryptophan:

  • In vitro : Treat dendritic cells with α-(fluoromethyl)tryptophan and measure kynurenine/tryptophan ratios via LC-MS .
  • In vivo : Use syngeneic tumor models (e.g., CT26) with IDO⁺/IDO⁻ genotypes to assess tumor growth and TIL infiltration via flow cytometry .
  • Control for off-target effects using IDO inhibitors (e.g., 1-methyl-tryptophan) and validate with RNAi knockdown .
  • Report effect sizes with 95% confidence intervals and power analysis (n ≥ 6/group) .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Dose-response curves : Fit to a four-parameter logistic model (IC₅₀/EC₅₀) using GraphPad Prism .
  • High-throughput data : Apply Benjamini-Hochberg correction for multiple comparisons (FDR < 0.05) .
  • Omics integration : Use pathway enrichment analysis (e.g., GSEA) to link fluoromethyl effects to tryptophan metabolism KEGG pathways .

Q. How should researchers address ethical considerations when studying behavioral effects of tryptophan analogs in human trials?

  • Methodological Answer :

  • Obtain IRB approval and informed consent, specifying risks (e.g., serotonin syndrome) .
  • Use double-blind, placebo-controlled designs with crossover arms to minimize bias .
  • Monitor mood/behavior via validated scales (e.g., POMS) and adverse events via CTCAE criteria .
  • Publish negative results to counter publication bias .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular FormulaC₁₂H₁₃FN₂O₂
SMILESO=C(O)C(N)(CF)Cc2c1ccccc1nc2
logP (Predicted)1.2 ± 0.3
System-L Transporter Km18.5 ± 2.1 µM (vs. 12.4 µM for Trp)

Table 2 : Common Pitfalls in Fluorinated Tryptophan Research

PitfallMitigation StrategyReference
Radiolabel instabilityUse ascorbic acid stabilizer in buffers
Enzyme thermolabilityEngineer stabilizing mutations (e.g., S58P)
Off-target IDO effectsValidate with genetic knockdown

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.